Cas no 26264-09-5 (Benzoic acid, chloro-)

Benzoic acid, chloro- structure
Benzoic acid, chloro- structure
Product Name:Benzoic acid, chloro-
CAS-nummer:26264-09-5
MF:C7H5ClO2
MW:156.56640124321
CID:289211
PubChem ID:8374
Update Time:2025-04-19

Benzoic acid, chloro- Chemische en fysische eigenschappen

Naam en identificatie

    • Benzoic acid, chloro-
    • Chlorobenzoic acid
    • NSC 15042
    • NCGC00257840-01
    • EN300-18043
    • bmse000332
    • AM86361
    • 2-Chlorobenzoic acid, 98%
    • Mefenamic Acid Imp. C (EP); Mesalazine Imp. L (EP); 2-Chlorobenzoic Acid; Mefenamic Acid Impurity C; Mesalazine Impurity L; Tolfenamic Acid Impurity A
    • 2-Chlorobenzoic Acid Zone Refined (number of passes:20)
    • 26264-09-5
    • 2-chloro benzoic acid
    • DTXCID304771
    • CS-B1789
    • NSC-32737
    • NSC-15042
    • Q2823208
    • Benzoic acid,chloro-
    • O-CHLOROBENZOIC ACID [MI]
    • Kyselina o-chlorbenzoova
    • NCGC00090894-01
    • Kyselina o-chlorbenzoova [Czech]
    • CHEBI:30793
    • CHLOROBENZOIC ACID, O-
    • MEFENAMIC ACID IMPURITY C [EP IMPURITY]
    • MESALAZINE IMPURITY L [EP IMPURITY]
    • SCHEMBL367
    • Benzoic acid, 2-chloro-
    • MFCD00002412
    • BRN 0907340
    • 2-Chlorobenzoic acid, analytical standard
    • 2-CHLOROBENZOIC-D4 ACID
    • NS00001438
    • O-CHLOROBENZOIC ACID [HSDB]
    • AI3-03714
    • AKOS000119016
    • TOLFENAMIC ACID IMPURITY A [EP IMPURITY]
    • RWJ-333369 METABOLITE M4
    • OCBA
    • M02 2-chlorobenzoic acid
    • FT-0611913
    • WLN: QVR BG
    • F9995-1661
    • Tox21_200286
    • EINECS 204-285-4
    • D77315
    • 2-Cba
    • O-CHLOROBENZOIC ACID
    • Z57127537
    • InChI=1/C7H5ClO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10
    • UNII-8P0867193V
    • DTXSID4024771
    • 2-Chlorobenzoic acid
    • CHEMBL115243
    • AB-131/40168737
    • Benzoic acid, o-chloro-
    • NSC32737
    • PS-5349
    • R300100
    • 2-Chlorobenzoic acid, Vetec(TM) reagent grade, 98%
    • CCRIS 5993
    • NSC15042
    • CAS-118-91-2
    • 2-chloro-benzoic acid
    • 8P0867193V
    • HSDB 6017
    • NCIOpen2_004799
    • C02357
    • A804125
    • 118-91-2
    • NCGC00090894-02
    • Q-200261
    • Inchi: 1S/C7H5ClO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10)
    • InChI-sleutel: IKCLCGXPQILATA-UHFFFAOYSA-N
    • LACHT: ClC1C=CC=CC=1C(=O)O

Berekende eigenschappen

  • Exacte massa: 155.99785
  • Monoisotopische massa: 155.997807
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 10
  • Aantal draaibare bindingen: 1
  • Complexiteit: 136
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.7
  • Topologisch pooloppervlak: 37.3

Experimentele eigenschappen

  • Dichtheid: 1.374
  • Smeltpunt: 158 DEG C
  • Kookpunt: 281.3°Cat760mmHg
  • Vlampunt: 123.9°C
  • Brekindex: 1.583
  • PSA: 37.3
  • LogboekP: log Kow= 2.05
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